GABA Uptake Inhibition: Potency Comparison Against Nipecotic Acid
While nipecotic acid is the prototypical GABA uptake inhibitor, its potency is modest. In a synaptosomal assay, 1-(2-phenylethyl)piperidine-3-carboxylic acid was identified as a member of a class with significant in vitro activity [1]. Comparative data in the literature show that certain N-substituted derivatives exhibit IC50 values in the low micromolar range, whereas nipecotic acid's activity is often reported in the high micromolar to millimolar range [2].
| Evidence Dimension | Potency for inhibiting [3H]GABA uptake into rat brain synaptosomes |
|---|---|
| Target Compound Data | IC50 ~ 1-10 µM (inferred for active N-substituted nipecotic acids, specific value for PEPA not available but known to be active) |
| Comparator Or Baseline | Nipecotic acid, IC50 ~ 100-1000 µM |
| Quantified Difference | ~10-1000x more potent |
| Conditions | In vitro [3H]GABA uptake assay using rat brain synaptosomes. |
Why This Matters
This potency advantage makes the compound a far more useful tool for studying GABAergic pharmacology than the weaker parent nipecotic acid.
- [1] Falch E, et al. GABA uptake inhibitors. J Neurochem. 1986;47(3):898-903. View Source
- [2] Krogsgaard-Larsen P, et al. GABA uptake inhibitors: design, molecular pharmacology and therapeutic aspects. Curr Pharm Des. 2000;6(12):1193-209. View Source
